
Methyl 2-bromoisonicotinate
Overview
Description
Methyl 2-bromoisonicotinate (CAS: 26156-48-9) is a pyridine derivative with the molecular formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol . Structurally, it features a bromine atom at the 2-position of the pyridine ring and a methyl ester group at the 4-position (isonicotinate framework). This compound is widely utilized as a synthetic intermediate in pharmaceutical and agrochemical research due to its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, which enable functionalization at the brominated position .
The synthesis of this compound typically involves esterification of 2-bromoisonicotinic acid using methanol under acidic conditions. Its purity (>98%) and commercial availability make it a staple in organic synthesis workflows .
Preparation Methods
Methyl 2-bromoisonicotinate is generally synthesized by reacting 2-bromopyridine with methyl formate. The reaction is typically carried out under alkaline conditions, with bases such as sodium hydroxide or sodium carbonate being commonly used . Another method involves stirring a mixture of 2-bromoisonicotinic acid and potassium phosphate in acetone at room temperature, followed by the addition of methyl iodide and refluxing the mixture .
Chemical Reactions Analysis
Methyl 2-bromoisonicotinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of corresponding amines or alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules
Scientific Research Applications
Methyl 2-bromoisonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules and as a building block in medicinal chemistry.
Medicine: It serves as a precursor for the synthesis of drugs and other therapeutic agents.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-bromoisonicotinate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of different products. These reactions can affect biological pathways and molecular targets, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Methyl 2-bromoisonicotinate belongs to a broader class of halogenated pyridine carboxylates. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogs
Key Observations :
- Ester Chain Length: Ethyl esters (e.g., Ethyl 2-bromoisonicotinate) exhibit higher molecular weights (230.07 vs.
- Substituent Effects : Methoxy or hydroxyl groups reduce electrophilicity at the 2-position, diminishing suitability for cross-coupling reactions compared to brominated analogs .
Physical and Chemical Properties
- Solubility : Methyl esters generally have lower boiling points and higher volatility compared to ethyl or butyl analogs, influencing their application in gas chromatography (e.g., methyl esters of resin acids in GC analysis) .
- Stability : Brominated pyridines are sensitive to light and moisture, necessitating storage under inert conditions .
Biological Activity
Methyl 2-bromoisonicotinate (CAS No. 26156-48-9) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies that highlight its efficacy against various pathogens.
This compound has the following chemical properties:
- Molecular Formula : CHBrNO
- Molecular Weight : 216.03 g/mol
- Purity : ≥98.0% (by GC)
- Melting Point : 34.0 to 38.0 °C
- Solubility : Soluble in organic solvents, with varying solubility in water .
Synthesis
The synthesis of this compound typically involves the esterification of 2-bromoisonicotinic acid with methanol, often using coupling agents such as EDC·HCl. This method allows for high yields and purity of the final product, which can then be characterized using techniques such as NMR and LC-MS .
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, a study synthesized butyl derivatives of bromoisonicotinate and tested their efficacy against multi-drug resistant strains of Staphylococcus aureus (MRSA) and extended-spectrum beta-lactamase (ESBL) producing Escherichia coli ST405. The results indicated that these compounds showed effective antibacterial activity, suggesting that this compound and its derivatives could serve as potential therapeutic agents against resistant bacterial strains .
Molecular Docking Studies
Molecular docking studies have been employed to investigate the binding interactions of this compound with bacterial proteins. These studies revealed favorable binding energies, indicating strong interactions that contribute to its antibacterial efficacy. The compounds demonstrated potential as inhibitors against critical bacterial targets, which is essential for developing new antibiotics .
Case Studies
- Antibacterial Efficacy Against MRSA and ESBL-E. coli :
- Synthesis and Characterization :
Pharmacological Implications
The biological activity of this compound extends beyond antibacterial properties. Compounds derived from isonicotinic acid derivatives have been shown to exhibit various pharmacological activities, including anti-inflammatory and antiviral effects. This broad spectrum of activity makes it a candidate for further research in drug discovery efforts targeting multiple diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing Methyl 2-bromoisonicotinate, and how do reaction parameters influence yield?
- Answer : Fischer esterification is a common method, utilizing a strong acid catalyst (e.g., H₂SO₄) and excess methanol to esterify 2-bromoisonicotinic acid. Key parameters include temperature (80–100°C), reaction time (12–24 hours), and molar ratios of reactants. Yield optimization requires systematic variation of these factors, supported by purity validation via HPLC (>95% purity) and structural confirmation via (e.g., ester methyl group resonance at ~3.9 ppm) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Answer : Essential techniques include:
- : To confirm esterification and bromine substitution patterns.
- Mass spectrometry (HRMS): For molecular ion validation (e.g., m/z 215.95 for C₇H₆BrNO₂⁺).
- HPLC/GC: To assess purity (>95% by area normalization).
- IR spectroscopy: To identify ester carbonyl stretches (~1700 cm⁻¹).
These methods align with guidelines for rigorous characterization of novel compounds .
Q. How does the bromine substituent affect the electronic properties of this compound in nucleophilic substitution reactions?
- Answer : The bromine atom at the 2-position acts as an electron-withdrawing group, activating the pyridine ring for electrophilic attacks. This enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where steric and electronic effects can be quantified via Hammett constants or computational modeling .
Q. What are the stability considerations for storing this compound, and how should degradation be monitored?
- Answer : Store under inert atmosphere at –20°C to prevent hydrolysis. Degradation is monitored via periodic HPLC analysis (e.g., detection of 2-bromoisonicotinic acid as a breakdown product). Stability studies should report humidity, temperature, and light exposure conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound derivatives?
- Answer : Systematic approaches include:
- Reproducing experiments under identical conditions (solvent, catalyst loading, temperature).
- Statistical validation using confidence intervals (e.g., 95% CI for MIC values in antibacterial assays).
- Computational DFT studies to compare transition-state energetics across derivatives.
Contradictions often arise from unaccounted variables like trace moisture or impurity profiles .
Q. What experimental design principles optimize regioselectivity in functionalizing this compound?
- Answer : Apply Design of Experiments (DoE) to screen variables:
- Solvent polarity (e.g., DMF vs. THF) to influence reaction pathways.
- Catalyst choice (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂ for Suzuki couplings).
- Temperature gradients to favor kinetic vs. thermodynamic products.
Data should be analyzed with ANOVA to identify significant factors .
Q. What computational tools predict the reactivity of this compound in novel reaction environments?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics (MD) simulations model solvent effects. Software like Gaussian or ORCA, coupled with crystallographic data, validates computational predictions .
Q. How should researchers address discrepancies between experimental and theoretical yields in large-scale syntheses?
- Answer : Conduct mass balance analyses to trace losses (e.g., during workup or chromatography). Use ICP-MS to detect catalyst leaching. Compare experimental yields with kinetic models (e.g., Arrhenius plots) to identify deviations caused by side reactions or incomplete conversions .
Q. What strategies enhance the green chemistry profile of this compound synthesis?
- Answer : Replace traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether). Employ catalytic systems (e.g., enzyme-mediated esterification) to reduce waste. Metrics like E-factor and atom economy should be reported, with life-cycle assessment (LCA) for scalability .
Q. How can isotopic labeling of this compound elucidate mechanistic pathways in cross-coupling reactions?
- Answer : Synthesize -labeled derivatives to track carbon migration via . Use deuterated solvents (e.g., DMSO-d₆) in kinetic isotope effect (KIE) studies. Data should be corroborated with in-situ IR or Raman spectroscopy to detect intermediates .
Q. Methodological Guidelines
- Data Reporting : Adhere to significant figure rules (e.g., ±0.01 g for balances) and include measurement uncertainties in tables .
- Reproducibility : Detailed experimental protocols (e.g., catalyst activation steps) must be included in supplementary materials .
- Statistical Rigor : Use p-values <0.05 for significance claims and provide raw data for peer validation .
Properties
IUPAC Name |
methyl 2-bromopyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-7(10)5-2-3-9-6(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULLTHQTADMZDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397265 | |
Record name | methyl 2-bromoisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26156-48-9 | |
Record name | methyl 2-bromoisonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-isonicotinic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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